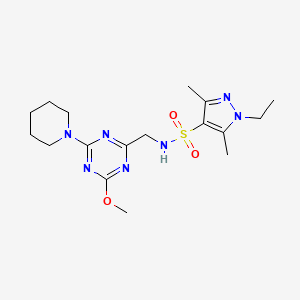

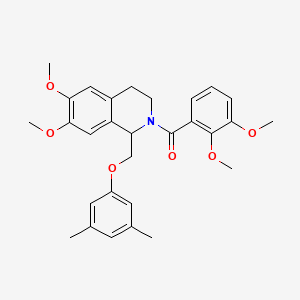

![molecular formula C19H17BrN2O3S B2991409 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide CAS No. 865175-07-1](/img/structure/B2991409.png)

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . This class of compounds has been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines MCF-7 and HeLa . They have also been studied for their antibacterial activity .

Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis

The compound is likely to participate in 1,3-dipolar cycloaddition reactions with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photosensitizers

The synthesis and characterization of zinc phthalocyanine derivatives, related to the compound , have been reported. These derivatives are noted for their potential use in photodynamic therapy, especially in the treatment of cancer. Their high singlet oxygen quantum yield and good fluorescence properties make them valuable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Thiazolides, a class of compounds that includes similar structures to the one , have been observed to induce cell death in colon carcinoma cell lines. This suggests potential applications in cancer treatment. Their interaction with specific enzymes like GSTP1 in colorectal tumor cells has been a focus, indicating a distinct molecular target in cancer cells as opposed to intestinal pathogens (Brockmann et al., 2014).

Antimicrobial Activity

Synthesis of 5-benzylidene-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring has shown promising antimicrobial activities. These derivatives, by virtue of their structural similarities, suggest potential application for the compound in treating microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antiviral Agents

Research on thiazolides has indicated their effectiveness as antiviral agents. Specifically, their inhibitory action against hepatitis B virus replication highlights another area of application for similar compounds (Stachulski et al., 2011).

Organometallic Chemistry

Studies involving benzothiazolin-2-ylidene complexes of metals like Iridium suggest applications in organometallic chemistry. These complexes, due to their unique ligand structures, could be crucial in catalysis and the development of new materials (Huynh, Meier, Pape, & Hahn, 2006).

Diabetes Treatment

Compounds similar to (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide have been synthesized and evaluated for their hypoglycemic and hypolipidemic activity. This suggests potential applications in the treatment of type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Safety and Hazards

Zukünftige Richtungen

The development of novel chemotherapeutics, which selectively act on the target without the side effects, has become a primary objective of medicinal chemists . The search for new anticancer agents which can selectively target the tumor cells is today’s target of cancer therapy and is a never-ending process .

Eigenschaften

IUPAC Name |

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3S/c1-4-7-22-16-6-5-13(20)10-17(16)26-19(22)21-18(23)12-8-14(24-2)11-15(9-12)25-3/h4-6,8-11H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGLOXPLBIKTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

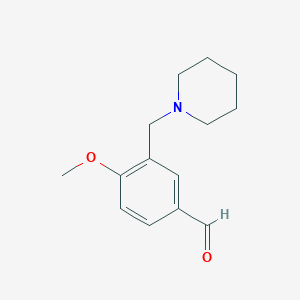

![7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2991327.png)

![2-({4-ethyl-8,8-dimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-h]chromen-5-yl}oxy)acetic acid](/img/structure/B2991328.png)

![N-[(2-Methoxy-6-methylphenyl)methyl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2991329.png)

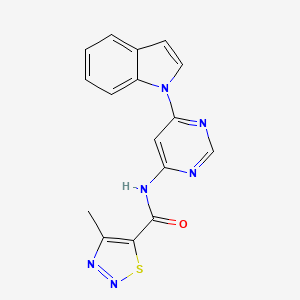

![N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2991330.png)

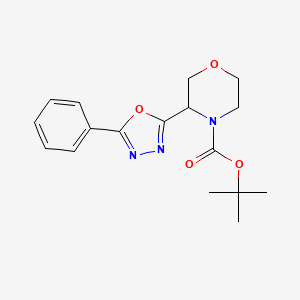

![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2991331.png)

![2,9-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2991335.png)

![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2991339.png)

![Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2991341.png)

![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)